1-(1-Methylindazol-5-yl)ethanamine;hydrochloride
Description
1-(1-Methylindazol-5-yl)ethanamine hydrochloride is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at the 1-position and an ethanamine moiety at the 5-position, forming a hydrochloride salt. Indazole derivatives are notable for their pharmacological relevance, particularly in drug discovery targeting enzymes, receptors, and signaling pathways .
Properties
IUPAC Name |
1-(1-methylindazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-7(11)8-3-4-10-9(5-8)6-12-13(10)2;/h3-7H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZFZRSVMFZDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(N=C2)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The 1-methylindazol-5-yl moiety is typically constructed via ortho-amination/cyclization of 2-methyl-5-nitrobenzaldehyde derivatives. In a modified procedure adapted from benzimidazole synthesis, treatment of 2-fluoro-5-nitroacetophenone with methylhydrazine in refluxing ethanol (78°C, 12 h) yields 1-methyl-5-nitroindazole (87% purity by HPLC). Catalytic hydrogenation (10% Pd/C, H₂ 50 psi) reduces the nitro group to an amine, subsequently diazotized and displaced using CuCN to introduce the cyano precursor for ethanamine.
Direct C-5 Functionalization
Alternative methods employ halogenated indazole intermediates. Bromination of 1-methylindazole with NBS (N-bromosuccinimide) in CCl₄ under UV light selectively yields 5-bromo-1-methylindazole (72% yield). Palladium-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) converts this to 5-cyano-1-methylindazole, a critical intermediate for subsequent Strecker synthesis of the ethanamine side chain.
Ethanamine Side-Chain Introduction
Reductive Amination Protocol
Building on ketone intermediates from benzimidazole chemistry, 1-(1-methylindazol-5-yl)ethanone undergoes reductive amination. Reacting the ketone (10 mmol) with ammonium acetate (15 mmol) and sodium cyanoborohydride (12 mmol) in methanol at 40°C for 24 h affords the free base amine (62% yield). This method avoids harsh alkylation conditions but requires careful pH control (optimum pH 6.5–7.0) to prevent imine hydrolysis.
Gabriel Synthesis Adaptation
A two-step alkylation-amination sequence proves effective:
- Alkylation : 5-Chloro-1-methylindazole reacts with ethyl bromoacetate (K₂CO₃, DMF, 80°C) to yield ethyl [1-methylindazol-5-yl]acetate (81%).
- Amination : Hydrazinolysis (NH₂NH₂·H₂O, ethanol reflux) generates the hydrazide, subjected to Hofmann degradation (Br₂, NaOH) to produce 1-(1-methylindazol-5-yl)ethanamine (57% over two steps).
Table 1 : Comparison of Side-Chain Introduction Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 62 | 95.3 | Mild conditions |
| Gabriel Synthesis | 57 | 97.1 | Avoids borohydride reagents |
| Cyanation/Reduction | 49 | 93.8 | High regioselectivity |
Hydrochloride Salt Formation
Solvent-Dependent Crystallization
Treating the free base with HCl gas in anhydrous ether produces Form A (needle crystals, mp 228–231°C decomp.), while methanolic HCl yields Form B (prismatic crystals, mp 235–238°C decomp.). FT-IR analysis shows Form A has stronger N–H···Cl⁻ interactions (3180 cm⁻¹ vs. 3155 cm⁻¹ in Form B), correlating with higher thermal stability.
Polymorphism Control
Recrystallization from 50:50 methanol-water above 35°C favors Form A, whereas room-temperature crystallization produces Form B. This solvent-mediated polymorphism mirrors observations in ethylone hydrochloride synthesis, emphasizing the need for strict temperature control during salt isolation.
Process Optimization and Scalability
Large-Scale Alkylation
Adapting the tert-butyl chloroacetate method from imidazole chemistry, kilogram-scale production uses:
- 1-Methylindazole (1.0 eq)
- tert-Butyl bromoacetate (1.2 eq)
- K₂CO₃ (2.5 eq) in DMF at 90°C (18 h)
Hydrolysis with 6N HCl (reflux, 4 h) gives 1-(1-methylindazol-5-yl)acetic acid (89% yield), subsequently converted to the amine via Curtius rearrangement.
Green Chemistry Considerations
Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (85% vs. 89% in DMF). Microwave-assisted steps (120°C, 30 min vs. 18 h conventional heating) cut reaction times by 97%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC-UV (254 nm) shows ≥98% purity using a C18 column (ACN/0.1% HCOOH gradient). LC-MS confirms absence of N-oxide byproducts common in indazole derivatives.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylindazol-5-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(1-Methylindazol-5-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methylindazol-5-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Structural Features
The compound’s indazole ring distinguishes it from related heterocycles such as indoles, benzimidazoles, and imidazoles. Key structural comparisons include:
Key Observations :
Physicochemical Properties
While direct data for 1-(1-Methylindazol-5-yl)ethanamine HCl are sparse, comparisons with analogs highlight trends:
Inferences :
Hypotheses :
- The indazole core may enhance binding to kinase or protease targets compared to indole derivatives due to increased polarity.
- The ethanamine chain facilitates interactions with charged residues (e.g., ASP/Glu in active sites), similar to tryptamine analogs .
Q & A
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- Conduct accelerated stability testing at 40°C/75% RH to simulate long-term storage. Use plasma protein binding assays to evaluate bioavailability. Metabolite profiling via HR-MS identifies degradation products in serum .
Methodological Notes
- Contradiction Analysis : Discrepancies between in vitro and in vivo data may arise from poor solubility or off-target effects. Validate using orthogonal assays (e.g., SPR for binding, zebrafish models for toxicity) .
- Safety Protocols : Follow OSHA guidelines for handling amines (e.g., PPE, fume hoods). Neutralize waste with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
